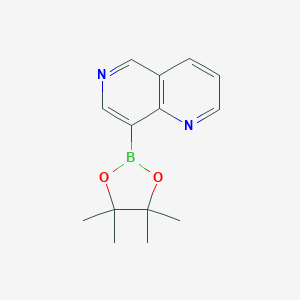
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine typically involves the reaction of 1,6-naphthyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst, such as PdCl2(dppf), and a base like NMM (N-methylmorpholine) in a solvent like dioxane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron and hydrogen across a double bond.
Coupling Reactions: The compound can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development due to its unique reactivity and ability to form stable complexes with various biomolecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl and amino groups, facilitating various chemical transformations. The presence of the naphthyridine moiety enhances the compound’s ability to participate in π-π stacking interactions, which can influence its reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds to 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar borylation and hydroboration reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of fluorinated organic molecules.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is used in the synthesis of pyridine derivatives.
The uniqueness of this compound lies in its naphthyridine moiety, which provides additional reactivity and binding properties compared to other boronic esters.
Biological Activity
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H20B2N2O2
- Molecular Weight : 293.964 g/mol
- CAS Number : 1214264-88-6
The presence of the dioxaborolane moiety is significant as it may enhance the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. For instance:
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Inhibitors targeting the ATR (Ataxia Telangiectasia and Rad3 related) kinase have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells under replication stress conditions .
Inhibition of Kinase Activity
Studies have demonstrated that boron-containing compounds can act as selective inhibitors of various kinases. The dioxaborolane group can interact with ATP-binding sites in kinases, altering their activity and potentially leading to reduced tumor growth .
Study on ATR Kinase Inhibition
A study focused on the ATR kinase found that selective inhibitors can significantly reduce tumor growth in xenograft models. The research highlighted that compounds with similar structures to this compound exhibited strong antiproliferative effects when combined with DNA-damaging agents .
| Compound | IC50 (nM) | Cancer Type | Mechanism |
|---|---|---|---|
| BAY 1895344 | 15 | Solid Tumors | ATR Inhibition |
| 8-(Dioxaborolan) | TBD | Various | Kinase Inhibition |
Research Findings
- Cell Proliferation Studies : In vitro studies showed that the compound could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound demonstrated synergistic effects that enhanced overall therapeutic efficacy against resistant cancer types .
- Selectivity Profile : The selectivity of the compound for certain kinases over others indicates a potential for reduced side effects compared to less selective agents .
Properties
Molecular Formula |
C14H17BN2O2 |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-10-6-5-7-17-12(10)11/h5-9H,1-4H3 |
InChI Key |
IWJNRTYXTYTCJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















